Introduction: The Chloroacetamide Moiety in Chemical Biology and Industry
Introduction: The Chloroacetamide Moiety in Chemical Biology and Industry
An In-Depth Technical Guide to Chloroacetamide Compounds: Focus on 2-Chloroacetamide (CAS 79-07-2) as a Core Structure
A Note to the Researcher: The initial topic of this guide was specified as 2-chloro-N-(2-oxobutyl)acetamide (CAS 1461707-65-2). However, a comprehensive search of scientific and commercial databases reveals that while this compound is listed as a chemical entity, there is a significant lack of publicly available research on its synthesis, specific applications, and biological mechanism of action. To provide a valuable and technically detailed guide that meets the core requirements of scientific integrity and in-depth analysis, we will focus on the foundational and extensively studied molecule, 2-chloroacetamide (CAS 79-07-2). The principles, protocols, and safety considerations detailed herein for 2-chloroacetamide serve as a critical framework for researchers working with its more complex derivatives, such as the originally requested N-substituted variant.
Chloroacetamide and its derivatives represent a class of reactive organic compounds characterized by a chloroacetyl group attached to an amine. This structural motif makes them versatile intermediates in organic synthesis and potent alkylating agents. The electrophilic nature of the carbon atom adjacent to the chlorine atom allows these compounds to readily react with nucleophiles, most notably the thiol groups of cysteine residues in proteins. This reactivity is the basis for their broad utility, ranging from industrial biocides to specialized reagents in peptide chemistry and drug development.
2-Chloroacetamide itself is a colorless to pale yellow crystalline solid.[1] It serves as a fundamental building block in the synthesis of a wide array of pharmaceuticals, pesticides, and other organic compounds.[2] Its biocidal properties also lead to its use as a preservative in various industrial applications.[1][2]
Physicochemical Properties of 2-Chloroacetamide
A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe use in a research setting.
| Property | Value | Source |
| CAS Number | 79-07-2 | [3] |
| Molecular Formula | C₂H₄ClNO | [2][3] |
| Molecular Weight | 93.51 g/mol | [1][3] |
| Appearance | Colorless to pale yellow crystals | [1] |
| Melting Point | 116 - 120 °C | [4][5] |
| Boiling Point | ~225 °C (decomposes) | [1][4] |
| Solubility in Water | 90,000 mg/L at 25 °C (Soluble) | [1][5] |
| Vapor Pressure | 0.05 mmHg at 20 °C | [5] |
| log Kow (LogP) | -0.629 to -0.53 | [1][5] |
Synthesis of Chloroacetamide Derivatives: A Generalized Approach
The synthesis of N-substituted chloroacetamides, including the target molecule 2-chloro-N-(2-oxobutyl)acetamide, generally follows a standard nucleophilic acyl substitution pathway. The most common method involves the reaction of a primary or secondary amine with chloroacetyl chloride in the presence of a base.
Conceptual Workflow for Synthesis
Caption: SN2 reaction mechanism of cysteine alkylation by 2-chloroacetamide.
This irreversible modification can have profound effects on protein function:
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Enzyme Inhibition: If the alkylated cysteine is part of an enzyme's active site, the enzyme's catalytic activity can be permanently inhibited.
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Disruption of Protein Structure: Cysteine residues are often involved in forming disulfide bonds that are critical for a protein's tertiary and quaternary structure. Alkylation prevents the formation of these bonds, leading to protein misfolding and loss of function.
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Interference with Redox Signaling: Cysteine thiols are key players in cellular redox signaling. Their modification by chloroacetamide can disrupt these sensitive pathways.
Applications in Research and Industry
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Biocide and Preservative: Due to its ability to inhibit microbial enzyme function, 2-chloroacetamide is used as a biocide in industrial applications such as water treatment, paints, and as a wood preservative. [1][2]2. Synthetic Intermediate: It is a crucial starting material for the synthesis of various compounds, including pharmaceuticals and herbicides. [2]For example, it was used to synthesize derivatives of 1,8-naphthyridine. 3. Peptide Chemistry: As a reagent, it is used to introduce carboxamidomethyl esters, which act as protecting groups for carboxyl functions during peptide synthesis. 4. Potential Therapeutic Agent Development: The core acetamide structure is found in many selective COX-II inhibitors, which are a class of anti-inflammatory drugs. [6][7]The reactive nature of the chloroacetyl group allows it to be a warhead for targeted covalent inhibitors in drug discovery.
Safety, Handling, and First Aid
2-Chloroacetamide is a hazardous chemical and must be handled with strict adherence to safety protocols. [2]
Hazard Identification
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Toxicity: Toxic if swallowed. [4][5]It can be harmful if inhaled or absorbed through the skin. [2]* Skin Sensitization: May cause an allergic skin reaction upon repeated exposure. [4][5]* Irritation: Causes skin and eye irritation. [2]* Reproductive Toxicity: Suspected of damaging fertility. [4][5]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. [5]* Eye/Face Protection: Wear chemical safety goggles or a face shield. [5]* Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. [2]* Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. * General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [4]
First Aid Measures
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If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. Rinse mouth. [4]* If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice. Remove and wash contaminated clothing before reuse. [2]* If in Eyes: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids, and seek medical advice. [2]* If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention. [5][8]
Conclusion
While specific data on 2-chloro-N-(2-oxobutyl)acetamide remains elusive, a deep dive into its core structure, 2-chloroacetamide, provides a robust foundation for researchers. Its properties as a reactive alkylating agent define its utility and its hazards. The synthetic pathways are well-established, and the mechanism of action via cysteine modification is a fundamental concept in toxicology and chemical biology. Strict adherence to safety protocols is non-negotiable when working with this or any related chloroacetamide derivative. Future research into N-substituted variants will likely build upon these core principles, exploring how modifications to the amide group modulate reactivity, specificity, and biological activity.
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